Monostearin

Description

Properties

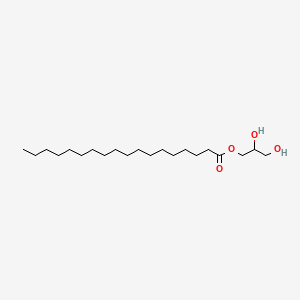

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Glycerol Monostearate for Pharmaceutical Development

Introduction

Glycerol monostearate (GMS), a monoglyceride of stearic acid, is a profoundly versatile excipient in the pharmaceutical industry.[1][2] Its utility extends far beyond simple emulsification; it serves as a stabilizer, a controlled-release agent, a lubricant in tablet manufacturing, and a critical component in advanced lipid-based drug delivery systems.[3][4][5] For researchers, scientists, and drug development professionals, a granular understanding of its physicochemical properties is not merely academic—it is fundamental to designing robust, stable, and efficacious drug products.

This guide provides an in-depth exploration of the core physicochemical characteristics of GMS. We will move beyond cataloging specifications to dissect the causality behind its behavior, from its molecular structure to its complex polymorphic transformations, providing field-proven insights and detailed analytical protocols to empower formulation scientists in their research and development endeavors.

Molecular Structure and Isomerism

Glycerol monostearate is the glycerol ester of stearic acid. Commercially available GMS is typically a mixture of isomers, primarily the 1-glycerol monostearate and 2-glycerol monostearate.[6][7] The position of the stearoyl group significantly influences the molecule's physical properties and reactivity. The material may also contain smaller quantities of diglycerides and triglycerides, with higher purity grades (e.g., >90% monoglycerides) produced via distillation for more demanding applications.[1][4]

-

1-Glycerol Monostearate (α-monoglyceride): The acyl group is attached to one of the primary hydroxyl groups of the glycerol backbone.

-

2-Glycerol Monostearate (β-monoglyceride): The acyl group is attached to the secondary hydroxyl group.

The 1-isomer is generally more stable and is the predominant form in most commercial preparations. The distinction is critical as isomeric purity can affect melting point, crystalline structure, and ultimately, formulation performance.

Caption: Chemical structures of 1- and 2-Glycerol Monostearate isomers.

Core Physicochemical Properties

The fundamental properties of GMS are summarized below. It is crucial to note that these values, particularly the melting point, can vary based on the grade, purity (monoglyceride content), and polymorphic form of the material.[1]

| Property | Value / Description | Source(s) |

| Chemical Formula | C₂₁H₄₂O₄ | [6][7][8] |

| Molecular Weight | 358.56 g/mol | [6][9] |

| Appearance | White to off-white, waxy, and hygroscopic solid, available as flakes, beads, or powder. | [1] |

| CAS Number | 31566-31-1 (Mixture); 123-94-4 (1-isomer) | [6] |

| Density | ~1.03 g/cm³ | [6] |

| Melting Point | 55 - 68 °C (Commercial grades); up to 81°C for pure 1-isomer. | [1][6][9][10] |

| HLB Value | 3.8 - 5.4 | [1][11][12] |

| Iodine Value | ≤ 3.0 (Indicates low degree of unsaturation) | [13][14] |

| Acid Value | ≤ 6.0 (Measures free fatty acids) | [14] |

| Saponification Value | 157 - 170 | [13][14] |

Solubility and Dispersibility

GMS's amphiphilic nature dictates its solubility profile. It is practically insoluble in water due to the long lipophilic stearate chain.[3] However, it is soluble in hot organic solvents such as ethanol, chloroform, acetone, and various oils.[1][3][8]

A key characteristic for formulation is its ability to be dispersed in hot water with agitation, where it can form a stable oil-in-water (o/w) emulsion upon cooling.[2][8] This property is leveraged in the preparation of creams, lotions, and as a stabilizer in food products.

Thermal Properties and Polymorphism: A Critical Duality

The thermal behavior of GMS is arguably its most complex and critical attribute for drug development, particularly in solid and semi-solid dosage forms. This behavior is governed by polymorphism—the ability of GMS to exist in multiple crystalline forms.[15]

Polymorphic Forms

GMS typically crystallizes into three main polymorphs: α, β', and β.

-

α-Form (Alpha): This is a metastable form obtained by rapid cooling of molten GMS. It has a lower melting point and a less ordered, hexagonal crystal lattice.[4][15] In formulations, this form can initially incorporate a higher amount of a drug substance within its matrix.[15]

-

β'-Form (Beta-Prime): An intermediate, more stable form with an orthorhombic crystal structure.

-

β-Form (Beta): The most stable and densest polymorph with a triclinic crystal structure.[15] Over time or upon heating, the α-form will irreversibly transform into the β-form.[15][16]

Causality and Consequence: This α-to-β transformation is a critical failure point in formulation design. As GMS transitions to the more stable, denser β-form, the crystal lattice rearranges and contracts. This contraction can lead to the expulsion of the incorporated drug from the lipid matrix, causing drug precipitation, altered release kinetics, and a loss of product stability and bioavailability.[15] Therefore, controlling or understanding the kinetics of this transition is paramount.

Caption: Polymorphic transformation pathway of Glycerol Monostearate.

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

DSC is the primary technique for studying the melting and crystallization behavior of GMS, providing critical data on its polymorphic state.

Objective: To determine the melting point, heat of fusion, and identify polymorphic transitions.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the GMS sample into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Step 1 (Equilibration): Equilibrate the cell at 25°C.

-

Step 2 (Heating): Ramp the temperature from 25°C to 100°C at a controlled rate (e.g., 10°C/min). This first heating scan reveals the initial thermal history of the sample.

-

Step 3 (Cooling): Cool the sample from 100°C back to 25°C at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

-

Step 4 (Second Heating): Ramp the temperature again from 25°C to 100°C at 10°C/min. This scan provides data on the thermal properties after erasing the prior thermal history, often revealing the behavior of the α-form upon recrystallization.

-

-

Data Analysis: Analyze the resulting thermogram. The peak of the endotherm corresponds to the melting point, and the integrated area of the peak provides the heat of fusion. Multiple peaks may indicate the presence of different polymorphs or impurities.

Trustworthiness: This protocol is self-validating. The second heating scan serves as an internal control. Differences between the first and second heating scans provide definitive evidence of polymorphic transitions or the presence of a metastable form in the initial sample.

Surface Activity and the HLB System

As an amphiphile, GMS is a non-ionic surfactant that reduces the interfacial tension between oil and water phases.[2][5] Its effectiveness as an emulsifier is quantified by the Hydrophilic-Lipophilic Balance (HLB) system.

GMS has a low HLB value, typically between 3.8 and 5.4, indicating that its lipophilic (oil-loving) character is dominant.[1][11] This makes it an excellent emulsifier for creating water-in-oil (w/o) emulsions.[11] In oil-in-water (o/w) systems, it functions more as a co-emulsifier and stabilizer, often used in conjunction with a higher HLB surfactant to enhance the overall stability and texture of the formulation.[12]

Field Insight: In pharmaceutical creams and lotions, GMS not only stabilizes the emulsion but also imparts a desirable texture and acts as an emollient, improving the feel upon application.[2][7] In solid lipid nanoparticles (SLNs), its surface activity is crucial for stabilizing the particle dispersion and preventing aggregation.

Analytical Characterization and Quality Control

Ensuring the quality and consistency of GMS is vital. Pharmacopeial monographs (e.g., USP/NF) provide standardized methods for its characterization.[14][17]

Experimental Protocol: Purity Analysis by Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) is a standard method for quantifying the monoglyceride content and determining the level of free glycerin, a common process impurity.[14]

Objective: To determine the percentage of monoglycerides and free glycerin in a GMS sample.

Methodology:

-

Derivatization (Rationale): Glycerides and free glycerin have low volatility. They must be derivatized (e.g., by silylation or propionylation) to convert the polar hydroxyl groups into non-polar, volatile esters suitable for GC analysis.[14][18]

-

Sample Preparation:

-

Accurately weigh ~50 mg of the GMS sample into a vial.

-

Add an internal standard solution (e.g., tributyrin in chloroform) to enable accurate quantification.

-

Evaporate the solvent under a stream of nitrogen.

-

Add the derivatizing agent (e.g., Propionating reagent as per USP <401>) and heat at ~75°C for 30 minutes.[14]

-

Cool, evaporate the reagent, and reconstitute the sample in chloroform for injection.

-

-

GC-FID System:

-

Column: A capillary column suitable for lipid analysis (e.g., a low-polarity phase).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An oven temperature program that ramps from a lower temperature to a higher temperature (e.g., 190°C to 300°C) to effectively separate free glycerin, monoglycerides, diglycerides, and triglycerides based on their boiling points.[14]

-

Detector: Flame Ionization Detector (FID).

-

-

Data Analysis:

-

Identify peaks based on their retention times relative to a standard solution. The typical elution order is triglycerides, diglycerides, monoglycerides, and glycerin.[14]

-

Calculate the concentration of each component by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Caption: Workflow for the quantitative analysis of GMS by Gas Chromatography.

Conclusion

Glycerol monostearate is a cornerstone excipient whose apparent simplicity belies a complex physicochemical nature. Its functionality is a direct result of its molecular structure, amphiphilicity, thermal behavior, and, most critically, its polymorphism. For the drug development professional, mastering these properties is essential for leveraging GMS to its full potential—from creating stable topical emulsions to engineering sophisticated controlled-release oral dosage forms. A thorough characterization using techniques like DSC, PXRD, and GC is not just a quality control measure but a fundamental step in predictive formulation design, ensuring the development of safe, stable, and effective medicines.

References

- 1. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]

- 2. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

- 3. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 4. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. chembk.com [chembk.com]

- 9. klarchem.com [klarchem.com]

- 10. fingredients.com [fingredients.com]

- 11. Glyceryl Monostearate | American Society of Baking [asbe.org]

- 12. yourcosmeticchemist.com [yourcosmeticchemist.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. ftp.uspbpep.com [ftp.uspbpep.com]

- 15. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glyceryl Monostearate - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]

- 18. diglib.tugraz.at [diglib.tugraz.at]

Monostearin Polymorphism: A Comprehensive Technical Guide to Ensuring Formulation Stability

Foreword: The Unseen Influence of Crystalline Form

In the intricate world of pharmaceutical and cosmetic formulation, the physical form of an excipient can be as critical as its chemical composition. Among the myriad of functional lipids, monostearin (glyceryl monostearate) stands out for its versatility as an emulsifier, stabilizer, and viscosity modifier. However, beneath its unassuming utility lies a complex solid-state behavior known as polymorphism—the ability to exist in multiple crystalline forms. This phenomenon is not merely an academic curiosity; it is a pivotal factor that can profoundly dictate the stability, performance, and ultimate success of a formulation. The transition from a metastable to a stable polymorph can trigger a cascade of undesirable events, from the cracking of an emulsion to altered drug release profiles in solid dosage forms.[1][2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to master the challenges posed by this compound polymorphism. We will move beyond theoretical descriptions to provide a practical, field-proven understanding of the causal relationships between this compound's crystalline state and formulation stability. By elucidating the underlying thermodynamics and kinetics, and detailing robust analytical methodologies, this guide will empower you to not only characterize but also control this compound's polymorphic behavior, thereby ensuring the development of stable and efficacious products.

The Polymorphic Landscape of this compound

This compound primarily exists in three well-defined polymorphic forms: α (alpha), β' (beta-prime), and β (beta). These forms are monotropic, meaning there is an irreversible transition from the less stable to the more stable forms.[3]

-

α (Alpha) Form: This is the metastable, lowest melting point polymorph. It is typically formed upon rapid cooling of molten this compound.[4] The hydrocarbon chains in the α-form are hexagonally packed, resulting in a less ordered and less dense crystal lattice. This less compact structure can initially be beneficial for incorporating active pharmaceutical ingredients (APIs).[5]

-

β' (Beta-Prime) Form: The β' form is of intermediate stability and melting point. It can form upon slower cooling of the melt or as a transitional state from the α-form. Its crystal structure is orthorhombic, representing a more ordered arrangement than the α-form.

-

β (Beta) Form: This is the most stable, highest melting point polymorph.[6] It is characterized by a triclinic crystal lattice, which is the most densely packed arrangement of the this compound molecules. Over time, and influenced by factors such as temperature and the presence of other excipients, both the α and β' forms will irreversibly transform into the stable β-form.[3]

The thermodynamic relationship between these polymorphs is a critical concept. The α-form, being the least stable, possesses the highest free energy. The system will naturally seek to lower its energy state, driving the transition towards the more stable β-form.

The Kinetics of Polymorphic Transformation: A Time-Dependent Challenge

While thermodynamics dictates the direction of polymorphic transformation, kinetics governs the rate at which it occurs. The transition from the metastable α-form to the stable β-form is not instantaneous and can be influenced by several factors:

-

Temperature: Higher temperatures, below the melting point of the β-form, provide the necessary activation energy for molecular rearrangement, thus accelerating the transformation rate.[6] A study on the transformation of glyceryl monostearate (GM) determined that 50°C is the optimal heat-treatment temperature for converting the α-form to the stable β-form.[3][6]

-

Presence of Solvents/Plasticizers: Water or other solvents can act as plasticizers, increasing molecular mobility and facilitating the transition to the more stable form.

-

Processing Conditions: High-shear mixing, grinding, or compression can introduce mechanical stress, which can induce polymorphic transitions.[7]

-

Formulation Components: The presence of co-emulsifiers or other excipients can either hinder or accelerate the polymorphic transformation.[8]

The transformation often proceeds in a consecutive manner: α → β' → β.[3] Understanding and controlling the kinetics of these transformations is paramount for ensuring the long-term stability of a formulation.

Logical Flow of this compound Polymorphic Transformation

Caption: Thermodynamic pathway of this compound polymorphism.

Impact on Formulation Stability: From Macro to Micro

The polymorphic state of this compound has profound implications for the stability of various formulations. The transition from the less dense α-form to the more compact β-form can lead to significant changes in the microstructure of the formulation.

Emulsions

In oil-in-water emulsions, this compound is a key component of the interfacial film and the structured network in the continuous phase. The initial formation of the α-gel phase can create a desirable, stable emulsion. However, the gradual transformation to the β-form (coagel) can lead to:

-

Emulsion Cracking and Water Syneresis: The denser packing of the β-form crystals leads to a contraction of the network structure, expelling the entrapped water and causing the emulsion to break.[9]

-

Changes in Rheology: The formation of larger, more ordered β-crystals can significantly increase the viscosity and yield stress of the emulsion, altering its texture and flow properties.

-

Drug Expulsion: If an API is incorporated within the lipid matrix, the transition to the more ordered β-form can lead to its expulsion from the crystalline structure, potentially causing drug precipitation and a loss of content uniformity.

A case in point is the destabilization of monoglyceride-structured emulsions, where the polymorphic transformation from the α-gel phase to the coagel phase results in water syneresis.[9]

Solid Dosage Forms

In solid dosage forms, such as tablets and solid lipid nanoparticles (SLNs), the polymorphic state of this compound can influence:

-

Drug Release Profile: The denser crystal lattice of the β-form can retard the diffusion of the API from the matrix, leading to a slower dissolution rate compared to the α-form.[10] Conversely, drug expulsion during the α to β transition can lead to an initial burst release.

-

Mechanical Properties: Changes in crystallinity can affect the compressibility and hardness of tablets.

-

Physical Stability: The transformation to the β-form in SLNs can lead to particle aggregation and changes in particle size distribution over time.[5]

| Polymorphic Form | Key Characteristics | Impact on Emulsion Stability | Impact on Solid Dosage Form Stability |

| α (Alpha) | Metastable, lowest melting point, hexagonal packing, less dense. | Initially forms a stable gel network, good for API incorporation. | Can provide faster initial drug release. |

| β' (Beta-Prime) | Intermediate stability and melting point, orthorhombic packing. | Transitional state, stability is time-limited. | Can be an intermediate in the change of release profile. |

| β (Beta) | Most stable, highest melting point, triclinic packing, dense. | Transformation leads to network contraction, emulsion cracking, and water syneresis. | Slower drug release, potential for API expulsion, changes in mechanical properties. |

Analytical Techniques for Polymorph Characterization: A Multi-faceted Approach

A robust characterization of this compound polymorphism requires the synergistic use of several analytical techniques. No single method can provide a complete picture; therefore, a multi-analytical approach is essential for a self-validating system.

Workflow for Polymorph Characterization

Caption: Integrated workflow for this compound polymorph analysis.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for studying polymorphism by measuring the heat flow into or out of a sample as a function of temperature or time.

-

Principle: Each polymorph has a unique melting point and enthalpy of fusion. DSC can detect these thermal events, allowing for the identification and quantification of different polymorphs.

-

Experimental Protocol:

-

Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature above the highest melting point of this compound (e.g., 80-90 °C).

-

Record the heat flow as a function of temperature. Endothermic events (melting) will appear as peaks.

-

To study transformations, a heat-cool-heat cycle can be employed. The first heating run shows the initial state, cooling at a controlled rate imposes a standard thermal history, and the second heating run reveals the resulting polymorphic form.[11]

-

-

Data Interpretation: The melting endotherm of the α-form will appear at a lower temperature than that of the β-form. The presence of multiple peaks may indicate the presence of different polymorphs or impurities. The enthalpy of fusion (the area under the melting peak) is proportional to the amount of the crystalline material.

X-Ray Powder Diffraction (XRD)

XRD is the gold standard for identifying crystalline phases, as each polymorph has a unique crystal lattice that produces a characteristic diffraction pattern.

-

Principle: When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice (Bragg's Law). The resulting diffraction pattern is a fingerprint of the crystalline form.

-

Experimental Protocol:

-

Finely powder the this compound sample to ensure random orientation of the crystallites.

-

Mount the powdered sample in a sample holder.

-

Place the sample in the diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Record the intensity of the diffracted X-rays as a function of the 2θ angle.

-

-

Data Interpretation: The diffraction pattern of the α-form typically shows a strong, single peak at a d-spacing of approximately 4.2 Å, while the β-form exhibits multiple sharp peaks, indicating a more ordered triclinic structure.[12]

Polarized Light Microscopy (PLM) with Hot Stage

PLM allows for the visual observation of crystalline morphology, and when coupled with a hot stage, it becomes a powerful tool for observing polymorphic transitions in real-time.[13]

-

Principle: Crystalline materials are often birefringent, meaning they split a beam of polarized light into two rays. When viewed between crossed polarizers, these materials appear bright against a dark background. Each polymorph may exhibit a distinct crystal habit (shape) and birefringence.

-

Experimental Protocol:

-

Place a small amount of the this compound sample on a microscope slide and cover with a coverslip.

-

Place the slide on the hot stage of the polarizing microscope.

-

Observe the sample under polarized light as it is heated at a controlled rate.

-

Record images or videos of the sample to capture changes in crystal morphology, melting, and recrystallization events.[1]

-

-

Data Interpretation: The α-form often crystallizes as small, spherulitic structures, while the β-form tends to form larger, needle-like or plate-like crystals. The hot stage allows for direct observation of the melting of the α-form and subsequent recrystallization into the β-form.

Regulatory Considerations and Conclusion

Regulatory bodies such as the FDA and EMA place significant emphasis on the solid-state characterization of excipients.[][15] The International Council for Harmonisation (ICH) guidelines, particularly Q6A and Q8, highlight the importance of understanding and controlling polymorphism to ensure product quality and performance.[16][17] A thorough investigation of this compound polymorphism is not just good science; it is a regulatory expectation.

References

- 1. nishkaresearch.com [nishkaresearch.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Kinetic Investigations to Better Understand the Mechanism of Polymorphic Transformations of Pharmaceutical Materials Induced by Milling | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. uspbpep.com [uspbpep.com]

- 17. cbd.int [cbd.int]

A Technical Guide to the Self-Emulsifying Mechanism of Glyceryl Monostearate in Aqueous Systems

Abstract

Glyceryl monostearate (GMS), a monoglyceride ester of glycerol and stearic acid, is a cornerstone excipient in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its utility is fundamentally linked to its amphiphilic nature, which drives self-assembly in aqueous environments. This guide provides an in-depth exploration of the self-emulsifying mechanism of GMS, moving beyond simple surfactant action to the complex thermodynamics and phase behavior that govern its functionality. We will dissect the critical role of liquid crystalline phase formation—from the metastable α-gel to lamellar and bicontinuous cubic phases—which are central to the stabilization of emulsions and the development of advanced drug delivery systems. This document serves as a resource for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and a framework for harnessing the full potential of GMS in formulation science.

Foundational Principles of Glyceryl Monostearate

Physicochemical Profile

Glyceryl monostearate is an organic molecule comprised of a hydrophilic glycerol head and a lipophilic stearic acid tail.[3][4] This amphiphilic architecture is the primary driver of its interfacial activity. Commercial GMS is rarely a pure substance; it is typically a mixture of mono-, di-, and triglycerides.[1][5][6] The concentration of the monoglyceride component is a critical quality attribute, with high-purity grades (e.g., >90% monoglycerides) produced via molecular distillation.[1] GMS is practically insoluble in water but can be dispersed with the aid of a surfactant or by heating, and it is soluble in hot organic solvents like ethanol.[5][7]

The "Self-Emulsifying" Distinction: A Critical Clarification

In formulation science, the term "self-emulsifying" (SE) associated with GMS warrants careful consideration. Pure GMS is not an efficient emulsifier on its own.[5] The grades marketed as "Self-Emulsifying GMS" (GMS-SE) are formulated with a small percentage (typically 3-6%) of a true emulsifying agent, such as potassium stearate or another soluble soap.[5][8][9] This additive is the catalyst that enables the GMS to readily disperse in water and form a stable emulsion upon gentle agitation, a property not inherent to the monoglyceride alone. This distinction is paramount; the presence of this secondary emulsifier significantly lowers the energy barrier for emulsion formation.

Key Formulation Parameter: Hydrophilic-Lipophilic Balance (HLB)

The HLB value quantifies the degree of hydrophilicity or lipophilicity of a surfactant. GMS possesses a low HLB value, typically around 3.8 to 5.8, indicating a preference for forming water-in-oil (W/O) emulsions.[2][5][6][8] However, it is frequently used as a co-emulsifier, thickener, and stabilizer in oil-in-water (O/W) emulsions, where it contributes to the formation of a stabilizing lamellar gel network at the oil-water interface.[1] The HLB value is influenced by the purity of the GMS; grades with a higher monoglyceride content exhibit a slightly higher HLB.[1]

The Core Mechanism: Self-Assembly and Liquid Crystalline Phases

The true "self-emulsifying" mechanism of GMS in water is not merely the action of individual molecules at an interface, but a complex process of thermodynamic self-assembly into ordered, liquid crystalline mesophases. This behavior is central to its function as a stabilizer and a vehicle for drug delivery.

Thermodynamic Drivers of Self-Assembly

The formation of GMS-based emulsions is a thermodynamically driven process. The negative Gibbs free energy (ΔG) for the reaction suggests that the formation of GMS is spontaneous and feasible.[10][11] When dispersed in an aqueous system, the GMS molecules arrange themselves to minimize the unfavorable contact between their lipophilic tails and water, a phenomenon known as the hydrophobic effect. This drives the formation of aggregated structures, from simple micelles to complex liquid crystals.

The Crucial Role of Water: Hydration and Mesophase Formation

Upon heating above its Krafft temperature (the temperature at which surfactant solubility equals its critical micelle concentration) in the presence of water, GMS molecules begin to form hydrated, ordered structures. The interaction with water molecules allows the hydrophilic glycerol heads to create an interface, while the stearic acid tails are shielded within the aggregate. This process leads to the formation of various mesophases, the type of which depends on factors like GMS concentration, temperature, and the presence of other substances.[12]

GMS Polymorphism: The α-gel and β-coagel States

A key aspect of GMS behavior in aqueous systems is its ability to exist in different crystalline forms, or polymorphs.

-

α-gel Phase: This is a metastable, hexagonally packed liquid crystalline lamellar phase that forms upon cooling a heated GMS-water dispersion.[12] This phase consists of GMS bilayers separated by water layers and is critical for the initial formation and stability of many GMS-structured emulsions.[13][14][15]

-

β-coagel Phase: Over time, the thermodynamically unstable α-gel phase can transform into the more stable, denser, and less hydrated β-form, often referred to as the coagel.[15][16][17] This polymorphic transition is undesirable as it leads to the expulsion of water (syneresis) and the breakdown of the emulsion structure.[15][17] Understanding and controlling this transition is a primary goal in GMS formulation.

Key Liquid Crystalline Structures in GMS-Water Systems

Beyond the initial gel phases, GMS can form several lyotropic liquid crystalline phases that are highly relevant for drug delivery applications. These self-assembled structures have a high capacity to solubilize hydrophilic, lipophilic, and amphiphilic guest molecules.[18]

-

Lamellar Phase (Lα): Composed of parallel bilayers of GMS molecules separated by layers of water. This structure is foundational to the stabilizing networks in creams and lotions.

-

Bicontinuous Cubic Phases (QII): These are highly ordered, viscous, and thermodynamically stable phases where a single, continuous lipid bilayer is contorted into a three-dimensional periodic structure, separating two continuous, non-intersecting water channels.[18][19] Their unique structure allows for the encapsulation of both water-soluble and oil-soluble drugs.

-

Inverted Hexagonal Phase (HII): In this phase, GMS molecules form cylindrical reversed micelles packed into a hexagonal array. The core of the cylinders is aqueous, surrounded by the GMS molecules.

Caption: Self-assembly of GMS monomers into various liquid crystalline phases.

Factors Influencing Self-Emulsification and Stability

The successful formulation of a stable GMS-based emulsion depends on the precise control of several interconnected variables.

| Factor | Influence on GMS Emulsification and Stability |

| Temperature | Essential for melting GMS and enabling the formation of the initial liquid crystalline phases. The rate of cooling can dictate the resulting polymorphic form (α-gel vs. β-coagel).[17][20] |

| Purity/Grade | Higher monoglyceride content (>90%) leads to a higher melting point and a slightly higher HLB, facilitating the formation of lamellar gel networks.[1] |

| Concentration | The ratio of GMS to water and oil determines which liquid crystalline phase is dominant, as mapped out by ternary phase diagrams.[21] |

| Co-emulsifiers | Additives like Sodium Stearoyl Lactylate (SSL) can be incorporated into the GMS lamellar structure, introducing electrostatic repulsion that enhances water swelling and stabilizes the desirable α-gel phase.[12][16][22] |

| Stabilizers | Polysaccharides like xanthan gum can be added to the aqueous phase to increase viscosity and sterically hinder the polymorphic transition from the α-gel to the coagel, improving long-term stability.[15][17] |

| Processing | Applied shear during cooling can influence the crystal network formation. Slow cooling rates without shear have been shown to increase the stability of the α-gel phase.[15][17] |

Applications in Pharmaceutical Sciences

The unique phase behavior of GMS makes it an exceptionally versatile excipient in drug delivery.

-

Solid Lipid Nanoparticles (SLNs): GMS is a primary lipid used to formulate SLNs. These systems are capable of encapsulating lipophilic drugs, offering controlled release profiles, and improving therapeutic outcomes by potentially targeting specific sites.[23][24] The solid nature of the GMS matrix at body temperature ensures the entrapped drug is released slowly.[23]

-

Sustained-Release Matrices: GMS can be used to form wax-like matrices in tablets and suppositories.[25] This application leverages the stable β-form of GMS to create a non-eroding matrix from which the active pharmaceutical ingredient (API) can diffuse out over an extended period.[25]

-

Self-Emulsifying Drug Delivery Systems (SEDDS): While often used with other surfactants, GMS can be a key lipid component in liquid SEDDS formulations. Upon contact with gastrointestinal fluids, these systems spontaneously form fine oil-in-water emulsions, enhancing the solubilization and absorption of poorly water-soluble drugs.[26]

Experimental Protocols for Characterization

A robust understanding of a GMS formulation requires a suite of characterization techniques. The following protocols provide a validated workflow.

Protocol: Preparation of a GMS-Based Emulsion

Causality: This protocol uses a melt emulsification method, which is necessary to overcome the high melting point of GMS and ensure the formation of the initial liquid crystalline structures that will stabilize the final emulsion.

-

Phase Preparation: Separately weigh the components of the oil phase (e.g., GMS, any other lipids/oils, and oil-soluble API) and the aqueous phase (e.g., purified water, hydrophilic surfactants, stabilizers like xanthan gum).

-

Heating: Heat both phases independently to 70-75°C in separate beakers.[27] This temperature is safely above the melting point of most GMS grades, ensuring a homogenous lipid melt.

-

Emulsification: Slowly add the hot aqueous phase to the hot oil phase under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer) for 5-10 minutes. This provides the energy required to break down the oil phase into fine droplets.

-

Cooling: Allow the resulting emulsion to cool to room temperature under gentle, continuous stirring (e.g., with an overhead stirrer). The cooling rate is a critical parameter; a controlled, slower cooling process can favor the formation of a more stable α-gel network.[15][17]

Protocol: Droplet Size and Stability Analysis

Causality: Dynamic Light Scattering (DLS) measures the size of the emulsion droplets, a key indicator of emulsion quality and potential bioavailability. Zeta potential measures the surface charge, which indicates the electrostatic stability of the droplets against aggregation.

-

Sample Preparation: Dilute a small aliquot of the emulsion with purified water to an appropriate concentration to avoid multiple scattering effects (typically a slightly turbid suspension).

-

DLS Measurement: Analyze the diluted sample using a DLS instrument to determine the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the width of the size distribution.

-

Zeta Potential Measurement: Analyze a similarly diluted sample using an electrophoretic light scattering instrument to measure the zeta potential. A value greater than |30| mV generally suggests excellent electrostatic stability.

-

Thermodynamic Stability: Subject the undiluted emulsion to stress tests, such as centrifugation (e.g., 5000 rpm for 30 min) and multiple heating/cooling cycles (e.g., 4°C to 40°C), visually inspecting for any signs of phase separation, creaming, or cracking.[28]

Protocol: Phase Behavior and Polymorphism Analysis via DSC

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in the material. This allows for the identification of melting points and the detection of polymorphic transitions (e.g., α → β), providing critical information on the physical state and stability of the GMS within the formulation.

-

Sample Preparation: Accurately weigh 5-10 mg of the lyophilized (freeze-dried) emulsion or the pure GMS into an aluminum DSC pan and hermetically seal it.

-

First Heating Scan: Heat the sample from room temperature to a temperature above the melting point of GMS (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This scan reveals the melting endotherms of the crystalline forms present in the initial sample.

-

Controlled Cooling: Cool the sample back down to the starting temperature at a controlled rate.

-

Second Heating Scan: Immediately perform a second heating scan under the same conditions as the first. This scan reveals the thermal behavior of the GMS after the crystalline structure has been reset by melting and recrystallizing in the pan. Differences between the first and second scans provide insight into the initial polymorphic state and its stability.[20]

Caption: Experimental workflow for GMS emulsion formulation and characterization.

Conclusion and Future Perspectives

The self-emulsifying mechanism of glyceryl monostearate is a sophisticated interplay of molecular amphiphilicity, thermodynamic self-assembly, and polymorphic transitions. A deep understanding of the formation and stability of its liquid crystalline phases, particularly the critical α-gel phase, is essential for its effective use. By carefully controlling factors such as temperature, composition, and processing, formulators can manipulate the phase behavior of GMS to create stable emulsions and innovative drug delivery systems. Future research will likely focus on leveraging this complex phase behavior in multi-component systems, combining GMS with other lipids and polymers to create highly structured, responsive, and targeted delivery vehicles for a new generation of therapeutics.

References

- 1. ulprospector.com [ulprospector.com]

- 2. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]

- 3. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. phexcom.com [phexcom.com]

- 6. yourcosmeticchemist.com [yourcosmeticchemist.com]

- 7. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ulprospector.com [ulprospector.com]

- 9. purenature.co.nz [purenature.co.nz]

- 10. scholar.undip.ac.id [scholar.undip.ac.id]

- 11. ikm.org.my [ikm.org.my]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. Internal and external factors affecting the stability of glycerol monostearate structured emulsions | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Internal and external factors affecting the stability of glycerol monostearate structured emulsions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Glycerol monooleate liquid crystalline phases used in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination of optimum processing temperature for transformation of glyceryl monostearate [pubmed.ncbi.nlm.nih.gov]

- 21. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 26. mdpi.com [mdpi.com]

- 27. ketakiindustries.com [ketakiindustries.com]

- 28. pubs.acs.org [pubs.acs.org]

Monostearin as a Versatile Lipid Matrix for Nanoparticle-Based Drug Delivery: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pursuit of effective drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to enhance therapeutic efficacy while minimizing side effects. Lipid-based nanocarriers, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as a leading platform due to their biocompatibility, low toxicity, and ability to encapsulate a wide range of therapeutic agents.[1][2] At the heart of these systems is the choice of the solid lipid matrix, which dictates the nanoparticle's stability, drug-loading capacity, and release kinetics. Glyceryl monostearate (GMS), or monostearin, has distinguished itself as a lipid of choice for these formulations. Its unique physicochemical properties, regulatory acceptance, and versatility in various formulation techniques make it an invaluable tool for drug development professionals.

This technical guide provides a comprehensive exploration of the role of this compound as a lipid matrix in nanoparticles. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying scientific principles and the causal relationships that govern formulation choices and outcomes. We will delve into the foundational properties of this compound, detail and compare key manufacturing methodologies, outline a self-validating system for characterization, and review its proven applications in enhancing drug delivery.

Part 1: Foundational Principles: The Rationale for this compound

The Challenge in Modern Drug Delivery

A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility, leading to low and erratic oral bioavailability.[3] Other challenges include protecting sensitive drug molecules from degradation, controlling their release profile to maintain therapeutic levels, and targeting specific tissues. Nanoparticulate systems offer a robust solution to these problems, and the selection of the core lipid matrix is the first critical decision in their design.

Introduction to this compound-Based Lipid Nanoparticles

This compound is a key component in two primary types of lipid nanoparticles:

-

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the lipid core is solid at both room and body temperatures, composed exclusively of a solid lipid like this compound.[2][4]

-

Nanostructured Lipid Carriers (NLCs): An evolution of SLNs, NLCs incorporate a blend of a solid lipid (this compound) and a liquid lipid. This creates imperfections in the crystal lattice, which can increase drug loading capacity and reduce drug expulsion during storage.[5][6]

Physicochemical Profile of Glyceryl Monostearate (GMS)

This compound, the glycerol ester of stearic acid, is an ideal candidate for a lipid matrix due to a confluence of favorable properties.[7] Its amphiphilic nature, arising from a hydrophilic glycerol head and a long hydrophobic stearic acid tail, allows it to act as a self-emulsifying agent, facilitating nanoparticle formation.[8]

Causality Behind Its Efficacy:

-

Biocompatibility & Safety: this compound is a naturally occurring substance and has a Generally Recognized as Safe (GRAS) status, ensuring low toxicity and excellent biocompatibility, which is paramount for parenteral and oral drug delivery.[3][9]

-

High Physical Stability: With a melting point well above body temperature (typically >40°C), this compound ensures that the nanoparticles remain in a solid state in vivo, which is crucial for controlled drug release.[10][11] This solid matrix protects the encapsulated drug from chemical degradation.

-

Controlled Release: The crystalline structure of the solid this compound matrix provides a tortuous path for the entrapped drug, enabling sustained and controlled release profiles.[10][11]

-

Polymorphic Behavior: The crystalline state of this compound can be modulated during formulation, which influences drug loading and release. This provides a lever for formulation scientists to fine-tune the nanoparticle's performance.[8][12]

| Property | Value/Description | Significance in Nanoparticle Formulation |

| Chemical Name | 2,3-dihydroxypropyl octadecanoate | --- |

| Molecular Formula | C21H42O4 | --- |

| Molecular Weight | ~358.6 g/mol [7] | Influences molecular packing and interactions. |

| Melting Point | ~55-60 °C (Varies with purity) | Ensures the lipid matrix is solid at body temperature, critical for SLNs.[11] |

| HLB Value | ~3.8 | Indicates lipophilic character, suitable for forming stable w/o or o/w emulsions. |

| Regulatory Status | Generally Recognized as Safe (GRAS) | Simplifies the regulatory pathway for new drug products.[9] |

| Solubility | Insoluble in water; soluble in hot organic solvents and oils.[7] | Dictates the choice of formulation method (e.g., solvent-based vs. melt-based). |

Part 2: Formulation Strategies: Engineering this compound Nanoparticles

The selection of a formulation technique is a critical decision driven by the properties of the active pharmaceutical ingredient (API), particularly its thermal stability and solubility. This compound's versatility allows it to be used in a variety of robust and scalable methods.

High-Pressure Homogenization (HPH)

HPH is a widely used, reliable, and solvent-free technique for producing this compound nanoparticles, making it suitable for large-scale production.[13] The core principle involves forcing a liquid mixture through a narrow gap at high pressure, which generates immense shear stress and cavitation forces that break down particles into the nanometer range.

This is the most common method for APIs that are stable at elevated temperatures.

Mechanism & Rationale: The process is conducted at a temperature 5-10°C above the melting point of this compound.[14] At this temperature, the lipid is molten and has low viscosity, allowing for the efficient dispersion of the drug and the formation of a fine pre-emulsion. Subsequent cooling recrystallizes the lipid, entrapping the drug within the solid matrix.[13]

Detailed Experimental Protocol: Hot Homogenization

-

Lipid Phase Preparation: Weigh the required amount of glyceryl monostearate and the lipophilic API. Heat the mixture in a water bath to approximately 70-80°C (at least 10°C above the lipid's melting point) until a clear, homogenous molten lipid phase is formed.

-

Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in distilled water and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 15,000 rpm for 10 minutes) using a high-shear homogenizer (e.g., Ultra-Turrax). This forms a hot oil-in-water (o/w) pre-emulsion.[9]

-

High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.[13]

-

Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir until it cools to room temperature. The cooling process causes the lipid to recrystallize, forming the solid lipid nanoparticles.

Caption: Workflow for Hot Homogenization.

Critical Parameters & Causality:

-

Temperature: Must be high enough to melt the lipid completely but low enough to prevent drug degradation. Higher temperatures reduce viscosity, leading to smaller particle sizes.

-

Homogenization Pressure & Cycles: Increasing pressure and the number of cycles generally reduces particle size. However, excessive energy input can lead to particle aggregation.[13] An optimal balance is required.

-

Surfactant Concentration: A sufficient concentration is needed to cover the newly formed nanoparticle surface and prevent aggregation. The choice of surfactant (e.g., Tween 80, Poloxamer 188) affects particle size and stability.[15][16]

This method was developed to overcome the limitations of the hot technique, specifically for encapsulating heat-sensitive APIs.[17]

Mechanism & Rationale: The drug is incorporated into the molten lipid, which is then rapidly cooled (e.g., using liquid nitrogen) to solidify it, ensuring homogenous drug distribution.[18] This solid lipid-drug mixture is then ground into microparticles. These microparticles are dispersed in a cold aqueous surfactant solution and then subjected to HPH. Because the lipid remains in a solid state, thermal exposure for the drug is minimized.[17]

Detailed Experimental Protocol: Cold Homogenization

-

Drug-Lipid Melt: Solubilize the drug in molten this compound as described in the hot homogenization method.

-

Rapid Solidification: Rapidly cool the drug-lipid melt using liquid nitrogen or by placing it in a freezer at -20°C. This step solidifies the lipid while keeping the drug finely dispersed.

-

Milling: Grind the solidified lipid-drug mixture into fine microparticles (typically 50-100 μm) using a ball mill.[18]

-

Dispersion: Disperse the resulting lipid microparticles in a chilled aqueous surfactant solution (2-5°C).

-

High-Pressure Homogenization: Homogenize the cold dispersion using HPH. The high pressure provides sufficient energy to break down the solid lipid microparticles into nanoparticles.[18]

Caption: Workflow for Cold Homogenization.

Solvent-Based Methods

These methods are advantageous for certain drugs and can sometimes produce smaller particles, but they involve organic solvents that must be completely removed.

In this technique, the lipid and drug are dissolved in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).[19][20] This organic phase is then emulsified in an aqueous surfactant solution to form an o/w emulsion. The organic solvent is subsequently removed by evaporation under reduced pressure, causing the lipid to precipitate and form nanoparticles.[20][21] This method is particularly useful for thermolabile drugs as it avoids high temperatures.[19]

Detailed Experimental Protocol: Emulsification-Solvent Evaporation

-

Organic Phase: Dissolve this compound and the drug in a suitable water-immiscible volatile organic solvent like dichloromethane.[22]

-

Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., poloxamer 188).

-

Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-shear homogenizer or probe sonicator to form an o/w emulsion.[19][22]

-

Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure using a rotary evaporator. The evaporation of the organic solvent leads to the precipitation of the this compound, forming nanoparticles.[19]

-

Purification: The resulting nanoparticle dispersion can be washed and concentrated via centrifugation if needed.[22]

Caption: Workflow for Emulsification-Solvent Evaporation.

| Method | Key Advantage | Key Disadvantage | Best Suited For |

| Hot Homogenization | Solvent-free, scalable, robust.[9][19] | Not suitable for thermolabile drugs. | Thermally stable APIs. |

| Cold Homogenization | Protects thermolabile drugs.[17][18] | Often results in larger particles and wider size distribution.[18] | Heat-sensitive APIs. |

| Emulsification-Solvent Evaporation | Avoids high temperatures, can produce small particles.[19] | Requires use and subsequent removal of organic solvents. | Thermolabile APIs. |

| Microemulsion | Simple, reproducible, does not require high shear.[19] | Requires high concentrations of surfactants. | General-purpose encapsulation. |

Part 3: Characterization and Quality Control

A robust characterization strategy is essential to ensure that the formulated this compound nanoparticles meet the required quality attributes for safety and efficacy.

-

Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured using Dynamic Light Scattering (DLS). Particle size is a critical determinant for oral bioavailability and cellular uptake.[3] A PDI value below 0.3 indicates a narrow, homogenous size distribution. Zeta potential measures surface charge and is a key indicator of colloidal stability; a value of ±30 mV is generally considered stable.

-

Entrapment Efficiency (EE) & Drug Loading (DL): These parameters quantify the amount of drug successfully encapsulated. High EE and DL are crucial for therapeutic efficacy.[15][23]

-

Protocol for EE% Determination:

-

Separate the free, unentrapped drug from the nanoparticle dispersion using ultracentrifugation or centrifugal filter units.

-

Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).

-

Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

-

-

Differential Scanning Calorimetry (DSC): DSC analysis provides insights into the melting behavior and crystallinity of the nanoparticles. A shift or broadening of the this compound endothermic peak in the drug-loaded SLNs compared to the bulk lipid can indicate drug solubilization within the lipid matrix and the formation of a less-ordered crystal lattice.[5][10][11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the absence of any chemical interactions between the drug and this compound. The spectrum of the drug-loaded SLNs should ideally be a superposition of the individual components, indicating that the drug is physically entrapped without covalent modification.[11][15][16]

-

Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the nanoparticles, confirming a spherical shape and smooth surface.[11][15]

| Parameter | Technique | Typical Result for this compound SLNs | Significance |

| Particle Size | DLS | 100 - 400 nm[11][15] | Influences stability, in vivo fate, and absorption. |

| PDI | DLS | < 0.3[19] | Indicates homogeneity of the nanoparticle population. |

| Zeta Potential | DLS | > ±20 mV | Predicts long-term colloidal stability. |

| Entrapment Efficiency | HPLC / UV-Vis | > 70%[15][19] | Measures the efficiency of drug encapsulation. |

| Morphology | TEM / SEM | Spherical with smooth surface[11][15] | Confirms nanoparticle formation and integrity. |

Part 4: Applications and Performance in Drug Delivery

This compound-based nanoparticles have demonstrated significant success in addressing key drug delivery challenges.

Enhancing Oral Bioavailability

For poorly water-soluble drugs, this compound SLNs can dramatically improve oral bioavailability through several mechanisms.[1] The lipid matrix keeps the drug in a solubilized state in the gastrointestinal tract, and the nanosize provides a large surface area for absorption. Furthermore, lipid nanoparticles can be absorbed via the intestinal lymphatic system, bypassing the first-pass metabolism in the liver, which is a major advantage for many drugs.[24][25]

Case Study Data:

| Drug | Particle Size (nm) | Entrapment Efficiency (%) | Fold Increase in Oral Bioavailability (Rats) | Reference |

|---|---|---|---|---|

| Tamoxifen | 130 | 86.1 | ~1.6-fold | [19] |

| Puerarin | ~150 | >80 | ~3-fold | [19] |

| Doxorubicin | 154 | >90 | 7.5-fold |[1] |

Controlled and Sustained Release

The solid, crystalline core of this compound SLNs is highly effective at providing controlled drug release.[10][11] Unlike liquid-core carriers which can exhibit a significant initial "burst release," the drug molecules must diffuse through the solid lipid matrix, resulting in a prolonged release profile. This is beneficial for reducing dosing frequency and maintaining drug concentrations within the therapeutic window. In a study with docetaxel-loaded GMS SLNs, a controlled release of 68% over 24 hours was observed.[11]

Caption: Sustained drug release from a solid this compound matrix.

Part 5: Conclusion and Future Perspectives

Glyceryl monostearate has solidified its position as a premier lipid matrix for the formulation of therapeutic nanoparticles. Its excellent safety profile, physicochemical suitability, and adaptability to various scalable manufacturing techniques provide researchers and drug developers with a reliable platform to overcome significant drug delivery hurdles. The ability of this compound-based SLNs and NLCs to enhance oral bioavailability, provide controlled release, and protect labile drugs makes them a technology of enduring relevance.

Future work will likely focus on the development of this compound-based NLCs to further optimize drug loading, as well as the surface functionalization of these nanoparticles with targeting ligands to achieve site-specific delivery, ushering in the next generation of precision medicines.

References

- 1. Current approaches in lipid-based nanocarriers for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedrb.com [biomedrb.com]

- 3. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and characteristics of this compound nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]

- 11. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physicochemical characterization of solid lipid nanoparticles comprised of glycerol monostearate and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journaljpri.com [journaljpri.com]

- 16. researchgate.net [researchgate.net]

- 17. Cold homogenization: Significance and symbolism [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rjpbcs.com [rjpbcs.com]

- 21. Solvent emulsification evaporation: Significance and symbolism [wisdomlib.org]

- 22. bio-protocol.org [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Glyceryl Monooleate/Poloxamer 407 Cubic Nanoparticles as Oral Drug Delivery Systems: I. In Vitro Evaluation and Enhanced Oral Bioavailability of the Poorly Water-Soluble Drug Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Self-Assembled Lipid Nanoparticles for Oral Delivery of Heparin-Coated Iron Oxide Nanoparticles for Theranostic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Monostearin: From Core Principles to Advanced Pharmaceutical Applications

Abstract: This guide provides an in-depth exploration of Glyceryl Monostearate (GMS), or Monostearin, a pivotal nonionic surfactant in the pharmaceutical industry. We dissect its core physicochemical attribute—the Hydrophilic-Lipophilic Balance (HLB)—to provide a foundational understanding of its behavior. This document moves beyond theoretical discussion to offer practical, field-proven insights into the determination of its HLB value and the causal mechanisms behind its versatile applications. For researchers and drug development professionals, this guide illuminates how this compound’s characteristically low HLB value is expertly leveraged to engineer sophisticated drug delivery systems, from stable emulsions to controlled-release solid dosage forms.

Section 1: The Hydrophilic-Lipophilic Balance (HLB) System - A Foundational Overview

Introduction to Surfactants and Emulsification

Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. This dual nature allows them to position themselves at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension that prevents them from mixing. By lowering this energy barrier, surfactants facilitate the formation of a stable, heterogeneous mixture known as an emulsion. In pharmaceutical sciences, this principle is fundamental for formulating poorly water-soluble active pharmaceutical ingredients (APIs) into bioavailable and stable dosage forms.[1]

The Griffin HLB Scale: Principles and Interpretation

Introduced by William C. Griffin in 1949, the Hydrophilic-Lipophilic Balance (HLB) system is an empirical scale used to classify nonionic surfactants based on their degree of hydrophilicity or lipophilicity.[2] The scale typically ranges from 0 to 20.

-

Low HLB (0-9): Surfactants with a low HLB value are predominantly lipophilic (fat-soluble). They are effective as water-in-oil (W/O) emulsifiers, where water droplets are dispersed in a continuous oil phase.[2][3]

-

High HLB (10-20): Surfactants with a high HLB value are predominantly hydrophilic (water-soluble). They are used as oil-in-water (O/W) emulsifiers, solubilizers, and detergents.[2][3][4]

The selection of an appropriate emulsifier is therefore not a matter of trial and error but a targeted decision based on the nature of the phases to be mixed. The HLB system provides the rational framework for this selection process.[5]

The Concept of "Required HLB" (RHLB)

Just as surfactants have an intrinsic HLB value, the oil phase of an emulsion (which can include oils, waxes, and lipophilic APIs) has a "Required HLB" (RHLB). The RHLB is the specific HLB value that an emulsifier or blend of emulsifiers must possess to create the most stable emulsion for that particular oil phase.[4][6] To form a stable O/W emulsion, the emulsifier's HLB must match the oil's RHLB for an O/W system. This principle is the cornerstone of systematic emulsion formulation.[7]

Caption: The Griffin HLB scale and corresponding surfactant applications.

Section 2: Glyceryl Monostearate (this compound) - Physicochemical Profile

Chemical Structure and Properties

Glyceryl Monostearate (GMS), or this compound, is the monoester of glycerol and stearic acid.[8] Its structure is inherently amphiphilic. The glycerol portion, with its two free hydroxyl (-OH) groups, constitutes the hydrophilic head. The long, 18-carbon saturated fatty acid chain (stearoyl group) forms the highly lipophilic tail. This pronounced lipophilic character is the dominant feature of the molecule and dictates its behavior as a surfactant.

Caption: Chemical structure of Glyceryl Monostearate (GMS).

The HLB Value of this compound: A Critical Parameter

Due to the overwhelming mass of its long fatty acid chain relative to the small glycerol head, this compound is a decidedly lipophilic molecule. Its HLB value is consistently cited as approximately 3.8 .[8][9] This places it squarely in the category of W/O emulsifiers. This single value is the key to understanding its primary function in formulation science.

Influence of Purity and Grade on HLB

Commercial this compound is not always a pure substance. Its composition, and therefore its properties, can vary significantly.[10] Understanding the grade is critical for predictable formulation performance.

-

Standard Grades (e.g., GMS 40-55): These grades contain 40-55% monoesters, with the remainder being di- and triglycerides.[10] These additional glycerides are even more lipophilic than the monoester, reinforcing the low HLB character of the material.

-

High-Purity Grades (>90% Monoesters): These grades offer more consistent performance as the functional properties are almost exclusively derived from the this compound molecule.

-

Self-Emulsifying (SE) Grades: These grades contain a small amount (3-6%) of a soap, such as potassium stearate, which is an anionic surfactant with a very high HLB.[11][12] This soap content makes the overall material "self-emulsifying" in water, raising the effective HLB to a range of 5.5 to 8.[11] These grades are often used for O/W emulsions where they act as a stabilizer and thickener.[12]

| Grade of Glyceryl Monostearate (GMS) | Typical Monoester Content (%) | Key Additives | Typical HLB Value | Primary Application Type |

| Standard Grade (GMS 40) | 40 - 55% | Di- & Triglycerides | ~3.8 | W/O Emulsifier, Thickener |

| High Purity Grade (GMS 90) | ≥ 90% | Minimal | ~3.8 - 4.2 | W/O Emulsifier, Matrix Former |